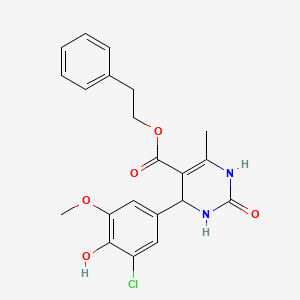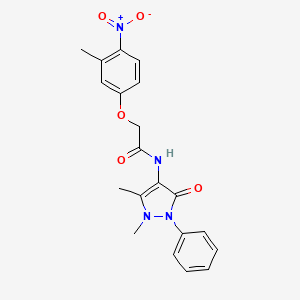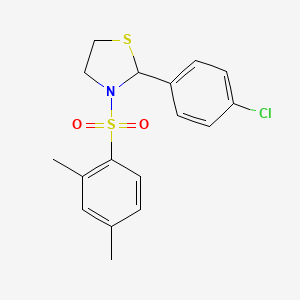![molecular formula C27H19BrN4O3 B11648248 2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11648248.png)
2-(2-Bromophenyl)-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromofenil)-8,9-bis(4-metoxifenil)furo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina es un complejo compuesto heterocíclico que pertenece a la clase de las triazolopirimidinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura única de este compuesto, que presenta un sistema de anillo fusionado de triazol y pirimidina, lo convierte en un tema interesante para la investigación científica.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de 2-(2-bromofenil)-8,9-bis(4-metoxifenil)furo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina normalmente implica reacciones de varios pasos. Un método común incluye la ciclización de precursores adecuados en condiciones específicas.
Métodos de producción industrial
La producción industrial de estos compuestos heterocíclicos complejos a menudo implica la optimización de las condiciones de reacción para lograr altos rendimientos y pureza. Esto puede incluir el uso de síntesis asistida por microondas, que ha demostrado mejorar las velocidades de reacción y los rendimientos, al tiempo que reduce la necesidad de catalizadores .
Análisis De Reacciones Químicas
Tipos de reacciones
2-(2-Bromofenil)-8,9-bis(4-metoxifenil)furo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse en condiciones específicas para formar óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales unidos a la estructura central.
Sustitución: Las reacciones de sustitución de halógenos, como la sustitución del átomo de bromo por otros grupos funcionales, son comunes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH₄) o borohidruro de sodio (NaBH₄).
Sustitución: Las reacciones de sustitución nucleófila a menudo involucran reactivos como metóxido de sodio (NaOMe) o terc-butóxido de potasio (KOtBu).
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
2-(2-Bromofenil)-8,9-bis(4-metoxifenil)furo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto le permite interactuar con varios objetivos biológicos, lo que lo hace útil en estudios bioquímicos.
Industria: El compuesto puede usarse en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2-bromofenil)-8,9-bis(4-metoxifenil)furo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, modulando su actividad. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas, afectando así las vías y procesos celulares .
Comparación Con Compuestos Similares
Compuestos similares
Pirazolo[3,4-d]pirimidina: Otro compuesto heterocíclico con actividades biológicas similares.
Triazolotiadiazina: Conocida por sus diversas actividades farmacológicas, incluidas las propiedades anticancerígenas y antimicrobianas.
Singularidad
2-(2-Bromofenil)-8,9-bis(4-metoxifenil)furo[3,2-e][1,2,4]triazolo[1,5-c]pirimidina destaca por su singular sistema de anillos fusionados y la presencia de grupos bromofenilo y metoxifenilo. Estas características estructurales contribuyen a sus propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C27H19BrN4O3 |
|---|---|
Peso molecular |
527.4 g/mol |
Nombre IUPAC |
4-(2-bromophenyl)-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C27H19BrN4O3/c1-33-18-11-7-16(8-12-18)22-23-26-30-25(20-5-3-4-6-21(20)28)31-32(26)15-29-27(23)35-24(22)17-9-13-19(34-2)14-10-17/h3-15H,1-2H3 |
Clave InChI |
DXQMNFNPMMKGES-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=CC=C5Br)C6=CC=C(C=C6)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-chlorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11648168.png)
![N'-[(E)-{1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11648169.png)
![2-fluoro-N-{[4-(pyridin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B11648174.png)

![5-[(1,3-benzothiazol-2-ylthio)acetyl]-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11648187.png)
![4-methyl-2-[4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]phenol](/img/structure/B11648188.png)
![[(2Z)-2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]-3-{[(E)-(2-hydroxyphenyl)methylidene]amino}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B11648194.png)

![4-{[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11648206.png)
![2-chloro-4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B11648213.png)
![dimethyl 4,4'-[(5-tert-butyl-2-oxocyclohexane-1,3-diylidene)di(E)methylylidene]dibenzoate](/img/structure/B11648225.png)

![{3-(3,4-dimethoxyphenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}(phenyl)methanone](/img/structure/B11648237.png)

